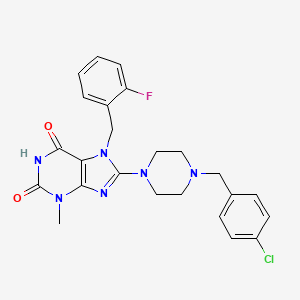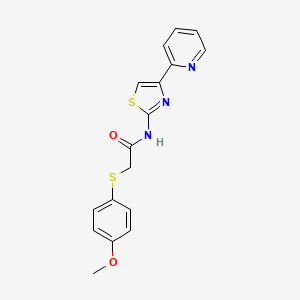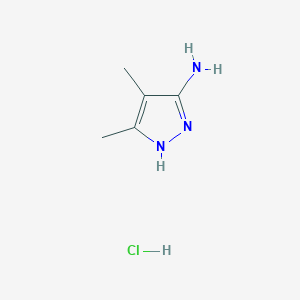![molecular formula C24H18ClN3O3S2 B2531125 N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-58-6](/img/structure/B2531125.png)
N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, is a complex organic molecule that appears to be related to a class of compounds with potential antiviral and antibacterial properties. The related compounds have been studied for their vibrational spectroscopic signatures, crystal structures, and conformational behaviors, which provide insights into their chemical and biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic components such as uracil derivatives and chloroacetamides. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to a uracil derivative, which then reacts with a dichlorophenyl chloroacetamide to form a complex acetamide . These synthetic pathways are typically confirmed using techniques like X-ray analysis, NMR, and IR spectroscopy, ensuring the correct structure and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing details such as bond lengths, angles, and overall molecular conformation. For example, a copper(II) complex with a related ligand exhibits a tetragonally-distorted octahedral geometry around the metal center . The molecular geometry can significantly influence the biological activity of these compounds, as it affects how they interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of electronegative atoms like chlorine and the arrangement of rings and substituents can lead to various intra- and intermolecular interactions, such as hydrogen bonding, which are critical in determining the compounds' reactivity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are closely related to their molecular structure. Computational methods like density functional theory (DFT) are used to predict these properties and to understand the vibrational spectroscopic signatures of the molecules . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also investigated to assess the potential of these compounds as therapeutic agents .
科学的研究の応用
Crystal Structure Analysis
Research on the crystal structures of similar compounds reveals insights into their molecular conformation, which is pivotal for understanding their potential interactions and mechanisms of action within biological systems. For instance, studies have shown that compounds with a folded conformation about the methylene C atom of the thioacetamide bridge, leading to a specific orientation of the pyrimidine ring relative to the benzene ring, can have significant implications for their biological activity. This structural insight is crucial for designing compounds with targeted properties and functions (Subasri et al., 2016).
Antitumor and Enzyme Inhibition Activities
The structural features of these compounds, particularly the presence of substituted pyrimidine and thiophene rings, have been explored for their antitumor activities and enzyme inhibition properties. For example, derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial targets for cancer therapy. The synthesis of nonclassical analogues with varying substituents has provided insights into the structure-activity relationship, highlighting the potential of these compounds in the development of new anticancer agents (Gangjee et al., 2008).
Material Science Applications
Beyond biological applications, compounds with thiophenyl-substituted benzidine structures have shown promising properties in material science, particularly in the development of transparent polyimides with high refractive indices and small birefringences. These materials have potential applications in advanced optoelectronic devices due to their good thermomechanical stabilities and optical properties. Such studies contribute to the diversification of the applications of these compounds, extending their utility beyond biomedical research (Tapaswi et al., 2015).
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S2/c1-14-8-9-18(17(25)11-14)26-20(29)13-33-24-27-21-16-6-2-3-7-19(16)31-22(21)23(30)28(24)12-15-5-4-10-32-15/h2-11H,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGCHGMDKSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)
methanone](/img/structure/B2531047.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)



